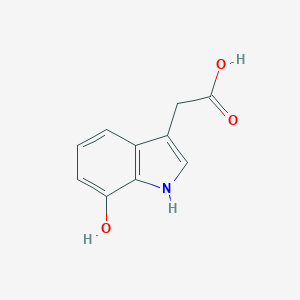

Ácido 2-(7-hidroxi-1H-indol-3-il)acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(7-hydroxy-1H-indol-3-yl)acetic Acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, making them of great interest in scientific research and industrial applications .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : 2-(7-hydroxy-1H-indol-3-yl)acetic Acid serves as a critical building block for synthesizing more complex indole derivatives. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

- Plant Hormone Studies : This compound is related to indole-3-acetic acid, a well-known plant hormone involved in growth and development. Research indicates that it plays a role in studying hormonal pathways in plants, potentially influencing agricultural practices .

Medicine

- Therapeutic Potential : Indole derivatives, including 2-(7-hydroxy-1H-indol-3-yl)acetic Acid, have shown promise in treating various diseases such as cancer, viral infections, and inflammatory conditions. Their biological activities include:

Industry

- Pharmaceuticals and Agrochemicals : The compound is utilized in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and agricultural products that enhance crop yield and resistance .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of various indole derivatives found that compounds similar to 2-(7-hydroxy-1H-indol-3-yl)acetic Acid exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Case Study 2: Antiviral Properties

Research highlighted the antiviral potential of indole derivatives against HIV and other viruses. Compounds were shown to inhibit viral replication effectively, suggesting that 2-(7-hydroxy-1H-indol-3-yl)acetic Acid could be further explored for antiviral drug development.

Biochemical Mechanisms

The biochemical properties of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid are largely derived from its indole structure, which allows it to interact with multiple biological targets:

Mecanismo De Acción

Target of Action

2-(7-hydroxy-1H-indol-3-yl)acetic Acid, also known as a derivative of indole-3-acetic acid, is known to target interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a role in the regulation of immune responses, particularly in the activation and proliferation of T cells.

Mode of Action

It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound. The interaction with its targets may result in changes in cellular processes, potentially influencing the immune response.

Biochemical Pathways

Indole-3-acetic acid, a related compound, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that 2-(7-hydroxy-1H-indol-3-yl)acetic Acid might also be involved in similar biochemical pathways.

Pharmacokinetics

The compound’s solubility, molecular weight, and other physicochemical properties can influence its bioavailability .

Result of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-(7-hydroxy-1H-indol-3-yl)acetic Acid might have similar effects.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid are largely derived from its indole structure . Indole derivatives are known to interact with multiple receptors, which can be beneficial in developing new therapeutic derivatives

Cellular Effects

Indole derivatives, including 2-(7-hydroxy-1H-indol-3-yl)acetic Acid, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

The synthesis of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid typically involves the Fischer indole synthesis, where hydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For example, hydrazine under reflux in acetic acid can yield a mixture of indole derivatives . Industrial production methods often involve optimizing reaction conditions to improve yield and purity.

Análisis De Reacciones Químicas

2-(7-hydroxy-1H-indol-3-yl)acetic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert it into more reduced forms of indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

2-(7-hydroxy-1H-indol-3-yl)acetic Acid is unique due to its specific structure and biological activities. Similar compounds include:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carboxaldehyde: Used in the synthesis of various indole derivatives.

Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.

These compounds share the indole nucleus but differ in their functional groups and specific applications.

Actividad Biológica

2-(7-hydroxy-1H-indol-3-yl)acetic acid, an indole derivative, has garnered attention due to its diverse biological activities. This compound is structurally related to indole-3-acetic acid (IAA), a well-known plant hormone, and exhibits potential therapeutic properties in various biological systems. This article reviews the biological activity of 2-(7-hydroxy-1H-indol-3-yl)acetic acid, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound 2-(7-hydroxy-1H-indol-3-yl)acetic acid features a hydroxyl group at the 7-position of the indole ring, which is crucial for its biological activity. The presence of this functional group enhances its interaction with biological targets, influencing its pharmacological effects.

1. Anti-inflammatory Effects

Research indicates that 2-(7-hydroxy-1H-indol-3-yl)acetic acid exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell models. This effect is attributed to the modulation of the NF-kB signaling pathway, which plays a critical role in inflammatory responses .

2. Anticancer Properties

The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116). In vitro studies reveal that it induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Table 1: Cytotoxicity Data of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HCT-116 | 15.0 | Caspase activation |

| HeLa | 10.0 | Cell cycle arrest at G2/M phase |

The mechanisms underlying the biological activities of 2-(7-hydroxy-1H-indol-3-yl)acetic acid are multifaceted:

1. Interaction with Cellular Signaling Pathways

The compound modulates various signaling pathways, including:

- NF-kB Pathway: Inhibition leads to reduced inflammation.

- PI3K/Akt Pathway: Involved in cell survival and proliferation; modulation can induce apoptosis in cancer cells .

2. Antioxidant Activity

Studies suggest that 2-(7-hydroxy-1H-indol-3-yl)acetic acid exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) .

Case Studies

A notable study examined the effects of 2-(7-hydroxy-1H-indol-3-yl)acetic acid on inflammatory bowel disease (IBD). In a murine model, administration of the compound resulted in reduced colonic inflammation and improved histological scores compared to control groups. The study highlighted its potential as a therapeutic agent for IBD management .

Propiedades

IUPAC Name |

2-(7-hydroxy-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-3-1-2-7-6(4-9(13)14)5-11-10(7)8/h1-3,5,11-12H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSRGWAMLYAJNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.